Octamoxin sulfate
Description
Octamoxin sulfate is a monoamine oxidase inhibitor (MAOI) with the molecular formula C₈H₂₀N₂·H₂SO₄ and a molecular weight of 144.26 g/mol (for the free base) . Its chemical structure is derived from (1-methylheptyl)hydrazine, synthesized via condensation of methyl hexyl ketone with hydrazine hydrate followed by hydrogenation under pressure . The sulfate derivative (CAS 3845-07-6) enhances stability and bioavailability, making it suitable for therapeutic use under the trade name Ximaol . This compound is prohibited in cosmetics due to safety concerns, as listed in regulatory databases .
Properties
CAS No. |
3845-07-6 |
|---|---|
Molecular Formula |
C8H22N2O4S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
octan-2-ylhydrazine;sulfuric acid |
InChI |
InChI=1S/C8H20N2.H2O4S/c1-3-4-5-6-7-8(2)10-9;1-5(2,3)4/h8,10H,3-7,9H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
JJILSUYJNDUISN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NN.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octamoxin sulfate involves the reaction of octan-2-ylhydrazine with sulfuric acid. The reaction typically occurs under controlled conditions to ensure the formation of the sulfate salt. The process involves the following steps:
Preparation of Octan-2-ylhydrazine: This is achieved by the reaction of octan-2-one with hydrazine hydrate.
Formation of this compound: The octan-2-ylhydrazine is then reacted with sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Octamoxin sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound has been studied for its effects on biological systems, particularly its role as a monoamine oxidase inhibitor.
Medicine: Although no longer marketed, octamoxin sulfate was used as an antidepressant and has been studied for its potential therapeutic effects.
Industry: The compound is used in the production of other chemicals and as a research tool in various industrial applications .
Mechanism of Action
Octamoxin sulfate exerts its effects by irreversibly inhibiting the activity of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, leading to its antidepressant effects .
Comparison with Similar Compounds
Chemical Structure and Functional Group Similarities
Octamoxin sulfate belongs to the hydrazine derivatives class.

Key Insight : Unlike ceftolozane sulfate (a β-lactam antibiotic), this compound lacks antimicrobial activity but shares sulfate modification for enhanced solubility .
Pharmacological Activity in Screening Studies
In a virtual screening study for antichagas agents, Octamoxin showed 0.00% probability of activity , compared to rilmenidine (78.57%) and osalmid (69.03%) . This highlights its specificity as an MAOI rather than a broad-spectrum therapeutic agent.
Q & A
Q. How can researchers confirm the identity and purity of Octamoxin sulfate in experimental settings?
Methodological Answer: To confirm identity, employ nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-performance liquid chromatography (HPLC) to assess purity. Cross-reference spectral data with established literature and validate results using mass spectrometry (MS). For purity quantification, use USP-grade standards for calibration and include impurity profiling via gradient elution protocols .
Q. What are the key considerations in designing synthesis protocols for this compound derivatives?
Methodological Answer: Optimize reaction conditions (e.g., solvent, temperature, catalysts) using design-of-experiments (DoE) approaches. Validate intermediates via thin-layer chromatography (TLC) and characterize final products using Fourier-transform infrared spectroscopy (FTIR) and X-ray crystallography. Prioritize literature review to avoid redundant pathways, citing prior synthetic routes in peer-reviewed journals .
Q. How can researchers establish robust analytical methods for quantifying this compound in biological matrices?
Methodological Answer: Develop a validated HPLC-MS/MS protocol with specificity tests against matrix interferences. Use internal standards (e.g., isotopically labeled analogs) to correct for recovery variability. Perform linearity checks (R² > 0.99) across physiological concentration ranges and validate precision via intra-/inter-day reproducibility studies .
Advanced Research Questions
Q. How should researchers resolve contradictions in pharmacological data between in vitro and in vivo studies of this compound?
Methodological Answer: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability differences. Use compartmental analysis to correlate in vitro IC₅₀ values with in vivo efficacy, adjusting for protein binding and metabolic clearance. Validate hypotheses using knock-out animal models or ex vivo tissue assays .
Q. What computational strategies are effective in predicting this compound’s interaction with target proteins?
Methodological Answer: Employ molecular docking (e.g., AutoDock Vina) with crystal structures of target proteins. Validate predictions using molecular dynamics (MD) simulations to assess binding stability. Cross-reference results with experimental data (e.g., surface plasmon resonance) to refine force field parameters and improve predictive accuracy .
Q. How can researchers address reproducibility challenges in this compound’s bioactivity assays?
Methodological Answer: Standardize assay protocols (e.g., cell passage number, serum batch) and include positive/negative controls in each run. Use blinded data analysis to minimize bias. Publish raw datasets and detailed metadata in supplementary materials to enable independent verification .
Q. What methodologies are recommended for integrating this compound’s in vitro mechanistic data with in vivo toxicity profiles?
Methodological Answer: Apply physiologically based kinetic (PBK) models to extrapolate in vitro cytotoxicity data to in vivo doses. Use toxicogenomics (e.g., RNA-seq) to identify pathways affected at sublethal concentrations. Corrogate findings with histopathological assessments in rodent models .
Q. How can systematic reviews identify gaps in this compound’s existing literature?
Methodological Answer: Conduct a PRISMA-guided review with Boolean search terms across PubMed, Scopus, and Web of Science. Categorize studies by experimental design (e.g., in silico, in vitro, clinical) and highlight understudied areas (e.g., long-term metabolic effects). Use citation network tools (e.g., VOSviewer) to map research trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
